molecular formula C13H10N2O B6145159 4-(2-methylphenoxy)pyridine-2-carbonitrile CAS No. 1468591-44-7

4-(2-methylphenoxy)pyridine-2-carbonitrile

Cat. No. B6145159
CAS RN: 1468591-44-7
M. Wt: 210.2
InChI Key:
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Description

4-(2-Methylphenoxy)pyridine-2-carbonitrile (4-MPPC) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. It is a nitrogen-containing heterocyclic compound with a fused pyridine and phenoxy ring structure. 4-MPPC is a colorless solid that is soluble in organic solvents, and is a useful intermediate in the synthesis of many biologically active compounds. It is also used as a building block for the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and antiviral agents.

Scientific Research Applications

4-(2-methylphenoxy)pyridine-2-carbonitrile has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various biologically active compounds, such as anti-cancer drugs, antibiotics, and antiviral agents. It has also been studied for its potential use as a catalyst in organic synthesis. In addition, 4-(2-methylphenoxy)pyridine-2-carbonitrile has been found to be useful in the synthesis of polymers, as well as for the production of various organic compounds.

Mechanism of Action

4-(2-methylphenoxy)pyridine-2-carbonitrile is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, 4-(2-methylphenoxy)pyridine-2-carbonitrile has been found to inhibit the activity of the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects
4-(2-methylphenoxy)pyridine-2-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cytochrome P450 and COX-2. In addition, 4-(2-methylphenoxy)pyridine-2-carbonitrile has been found to reduce inflammation and to have antioxidant effects. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

Advantages and Limitations for Lab Experiments

4-(2-methylphenoxy)pyridine-2-carbonitrile is a useful intermediate in the synthesis of many biologically active compounds, and has been found to have a variety of biochemical and physiological effects. However, it is important to note that the synthesis of 4-(2-methylphenoxy)pyridine-2-carbonitrile can be difficult and time-consuming. In addition, the compound is sensitive to light and air, and must be stored in a cool, dry place.

Future Directions

The potential applications of 4-(2-methylphenoxy)pyridine-2-carbonitrile are still being explored. Future research could focus on the synthesis of more complex compounds using 4-(2-methylphenoxy)pyridine-2-carbonitrile as a building block. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(2-methylphenoxy)pyridine-2-carbonitrile, such as its use as an anti-inflammatory or antioxidant agent. Additionally, research could be conducted to further explore the biochemical and physiological effects of 4-(2-methylphenoxy)pyridine-2-carbonitrile, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 4-(2-methylphenoxy)pyridine-2-carbonitrile as a catalyst in organic synthesis.

Synthesis Methods

4-(2-methylphenoxy)pyridine-2-carbonitrile can be synthesized by several methods. The most common method is the reaction of 4-methoxyphenol with pyridine-2-carbonitrile in the presence of a base, such as sodium hydroxide. This reaction produces a salt, which can then be isolated and purified. Another method involves the reaction of 4-methoxyphenol with dicyclohexylcarbodiimide. This reaction produces a cyclized product, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methylphenoxy)pyridine-2-carbonitrile involves the reaction of 2-chloro-4-(2-methylphenoxy)pyridine with sodium cyanide in the presence of a catalyst to form the desired product.", "Starting Materials": [ "2-chloro-4-(2-methylphenoxy)pyridine", "Sodium cyanide", "Catalyst" ], "Reaction": [ "Add 2-chloro-4-(2-methylphenoxy)pyridine to a reaction vessel", "Add sodium cyanide to the reaction vessel", "Add a catalyst to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with water and dry it", "Obtain 4-(2-methylphenoxy)pyridine-2-carbonitrile as a white solid" ] }

CAS RN

1468591-44-7

Product Name

4-(2-methylphenoxy)pyridine-2-carbonitrile

Molecular Formula

C13H10N2O

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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